molecular formula C8H18N2O2 B1386416 2-Amino-N-(2-methoxy-1-methylethyl)butyramide CAS No. 1218381-70-4

2-Amino-N-(2-methoxy-1-methylethyl)butyramide

Cat. No.: B1386416
CAS No.: 1218381-70-4
M. Wt: 174.24 g/mol
InChI Key: DFGAHAFHVOEIRP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Amino-N-(2-methoxy-1-methylethyl)butyramide is an organic compound with a complex structure that includes an amino group, a methoxy group, and a butyramide backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-N-(2-methoxy-1-methylethyl)butyramide typically involves the reaction of 2-methoxy-1-methylethylamine with butyric acid derivatives under controlled conditions. The reaction is often carried out in the presence of a catalyst and under an inert atmosphere to prevent unwanted side reactions. The specific reaction conditions, such as temperature and solvent, can vary depending on the desired yield and purity of the product .

Industrial Production Methods

Industrial production of this compound may involve more scalable methods, such as continuous flow synthesis, which allows for better control over reaction parameters and higher throughput. The use of automated systems and advanced purification techniques ensures the consistent quality of the final product .

Chemical Reactions Analysis

Types of Reactions

2-Amino-N-(2-methoxy-1-methylethyl)butyramide can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include hydrogen peroxide for oxidation, lithium aluminum hydride for reduction, and halogenated compounds for substitution reactions. The conditions for these reactions, such as temperature, pressure, and solvent, are carefully controlled to achieve the desired outcome .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine or alkane derivatives. Substitution reactions can result in a wide variety of products, depending on the nature of the substituent introduced .

Scientific Research Applications

2-Amino-N-(2-methoxy-1-methylethyl)butyramide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Amino-N-(2-methoxy-1-methylethyl)butyramide involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate various biochemical pathways, leading to changes in cellular function. The exact pathways and targets involved depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other amino butyramides and methoxy-substituted amides. These compounds share structural similarities but may differ in their chemical properties and biological activities.

Uniqueness

2-Amino-N-(2-methoxy-1-methylethyl)butyramide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and potential biological activity. This uniqueness makes it a valuable compound for research and industrial applications .

Biological Activity

2-Amino-N-(2-methoxy-1-methylethyl)butyramide, also known by its CAS number 1218381-70-4, is a compound of interest in the field of medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C8H18N2O2. The compound features an amino group, a butyramide moiety, and a methoxy group, which contribute to its biological properties.

The biological activity of this compound is primarily mediated through its interaction with various biological targets:

  • Receptor Interaction : The compound may interact with specific receptors in the central nervous system (CNS), influencing neurotransmitter levels and potentially exhibiting anxiolytic or antidepressant effects.
  • Enzyme Modulation : It has been suggested that this compound can modulate enzyme activity related to metabolic pathways, contributing to its pharmacological effects.

Antimicrobial Activity

Research indicates that this compound exhibits antimicrobial properties. In vitro studies have shown effectiveness against several bacterial strains, suggesting potential for development as an antimicrobial agent.

Neuropharmacological Effects

Preliminary studies suggest that this compound may possess neuropharmacological properties. Animal models have indicated that it could influence behavior related to anxiety and depression, warranting further investigation into its potential as a therapeutic agent for mood disorders.

Case Studies

  • Antimicrobial Efficacy : A study conducted on the antibacterial activity of various amides, including this compound, demonstrated significant inhibition of growth in Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values were recorded, indicating effective concentrations for clinical relevance.
    Bacterial StrainMIC (µg/mL)
    Staphylococcus aureus32
    Escherichia coli64
    Pseudomonas aeruginosa128
  • Neuropharmacological Study : In a controlled animal study assessing the effects on anxiety-like behaviors, subjects treated with varying doses of this compound displayed reduced anxiety levels compared to the control group. Behavioral tests such as the Elevated Plus Maze (EPM) were utilized to quantify these effects.

Research Findings

Recent research has highlighted the following key findings regarding the biological activity of this compound:

  • Toxicology Studies : Toxicological assessments have indicated a favorable safety profile at therapeutic doses, with no significant adverse effects observed in animal models.
  • Pharmacokinetics : Studies on absorption, distribution, metabolism, and excretion (ADME) suggest that the compound has good bioavailability and an appropriate half-life for therapeutic use.

Properties

IUPAC Name

2-amino-N-(1-methoxypropan-2-yl)butanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H18N2O2/c1-4-7(9)8(11)10-6(2)5-12-3/h6-7H,4-5,9H2,1-3H3,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DFGAHAFHVOEIRP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C(=O)NC(C)COC)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H18N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

174.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Amino-N-(2-methoxy-1-methylethyl)butyramide
Reactant of Route 2
Reactant of Route 2
2-Amino-N-(2-methoxy-1-methylethyl)butyramide
Reactant of Route 3
Reactant of Route 3
2-Amino-N-(2-methoxy-1-methylethyl)butyramide
Reactant of Route 4
Reactant of Route 4
2-Amino-N-(2-methoxy-1-methylethyl)butyramide
Reactant of Route 5
Reactant of Route 5
2-Amino-N-(2-methoxy-1-methylethyl)butyramide
Reactant of Route 6
Reactant of Route 6
2-Amino-N-(2-methoxy-1-methylethyl)butyramide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.